N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-11-28(25,26)23-10-9-14-7-8-16(12-15(14)13-23)21-19(24)20-22-17-5-3-4-6-18(17)27-20/h3-8,12H,2,9-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTBODBRUYSBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide typically involves a multi-step process. Key steps include the formation of the tetrahydroisoquinoline core, the introduction of the propylsulfonyl group, and the coupling with benzo[d]thiazole-2-carboxylic acid. Each step requires precise control of reaction conditions, including temperature, solvent choice, and catalysts, to ensure high yield and purity.
Industrial Production Methods: : Industrial-scale production of this compound necessitates the optimization of synthetic routes to enhance scalability and cost-effectiveness. This often involves the development of continuous flow processes and the use of robust catalysts to streamline synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: : N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents (such as potassium permanganate or chromium trioxide), reducing agents (like lithium aluminium hydride or sodium borohydride), and nucleophilic or electrophilic reagents for substitution reactions.
Major Products Formed: : The major products of these reactions depend on the specific conditions and reagents used. Oxidation might lead to sulfone formation, reduction can yield simpler amines or alcohols, and substitution reactions can introduce various functional groups, altering the compound's properties.
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide finds extensive use in scientific research across multiple disciplines:
Chemistry: : This compound serves as a versatile intermediate in the synthesis of more complex molecules, aiding the development of new materials and chemical entities.
Biology: : It is employed in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways, providing insights into biological processes at the molecular level.
Medicine: : Its potential therapeutic properties are investigated for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry: : The compound's unique structural features make it valuable in the development of novel catalysts, polymers, and other industrial applications.
Mechanism of Action
The mechanism by which N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide exerts its effects is multifaceted. It interacts with molecular targets, including enzymes, receptors, and ion channels, modulating their activity and influencing biological pathways. Its propylsulfonyl and benzo[d]thiazole moieties contribute to its binding affinity and selectivity, enabling precise modulation of target proteins.
Comparison with Similar Compounds
Comparing this compound to similar entities highlights its uniqueness:
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)benzo[d]thiazole-2-carboxamide: : A similar compound with a slight structural variation that affects its biological activity and chemical reactivity.
N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide: : With a smaller sulfonyl group, this compound may exhibit different reactivity and biological effects, providing a basis for comparative studies.
Each of these analogues offers unique insights into structure-activity relationships, enhancing our understanding of the compound's potential and guiding future research and development efforts.
Biological Activity
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound belonging to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The combination of the tetrahydroisoquinoline moiety with the benzo[d]thiazole and carboxamide functionalities suggests a diverse range of interactions at the molecular level, which may translate into significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.5 g/mol. The compound features a sulfonamide group that is known for its diverse biological activities, including antibacterial and antitumor properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3S |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 954663-64-0 |
| Structure | (Image representation of the structure) |
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes or receptors, leading to inhibition of their activity. This is particularly relevant in the context of kinases involved in various signaling pathways.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines (e.g., A549, MCF7-MDR). The interaction with DNA and inhibition of cell proliferation are likely contributing factors to their antitumor potential.
- Antimicrobial Properties : The compound may also demonstrate antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, which is common among sulfonamide derivatives.
Cytotoxicity Studies
Recent investigations have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| MCF7-MDR | 5.13 ± 0.97 |
| HT1080 | 4.01 ± 0.95 |
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against common pathogens:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Studies
- Antitumor Activity : A study conducted on lung cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures. The compound showed a higher efficacy in 2D cultures compared to 3D models, indicating its potential as a lead compound for further development in cancer therapy.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, further supporting its potential as an antitumor agent.
Q & A
Q. What synthetic strategies are effective for constructing the benzothiazole-tetrahydroisoquinoline scaffold?
The synthesis of benzothiazole-carboxamide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., acid chlorides) and amines. For example, benzothiazole-2-carboxamide derivatives have been synthesized via cyclocondensation of thioamide intermediates with halogenated reagents in acetonitrile or DMF under reflux . Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt for carboxamide linkage.
- Cyclization : Iodine and triethylamine in DMF to facilitate sulfur elimination and ring closure, as seen in thiadiazole derivatives .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane) and crystallization (ethanol) to isolate products .
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- 1H/13C NMR : The tetrahydroisoquinoline protons (δ 2.5–4.0 ppm for CH2 and CH groups) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) are diagnostic. The propylsulfonyl group shows distinct signals for SO2 (δ ~3.1–3.5 ppm for CH2-SO2) .
- IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650–1680 cm⁻¹) groups confirm functional groups .
Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial, anticancer)?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing thiadiazole derivatives with MICs ≤ 25 µg/mL .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to controls like cisplatin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Solvent selection : Acetonitrile or DMF for cyclization steps, balancing polarity and boiling point .
- Catalyst screening : Triethylamine enhances cyclization efficiency by deprotonating intermediates .
- Temperature control : Reflux (acetonitrile, ~82°C) for rapid reaction (1–3 minutes) minimizes side products .
- Yield tracking : Use HPLC (e.g., 98–99% purity achieved for peptidomimetic analogues) to monitor purity early .
Q. What computational methods support SAR studies for this compound?
- Docking simulations : Map interactions with target proteins (e.g., antimicrobial enzymes or kinase domains) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., sulfonyl vs. methoxy groups) with bioactivity data from analogues .
- Molecular dynamics : Assess stability of ligand-protein complexes over 100-ns simulations to prioritize derivatives .
Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact bioactivity?
- Sulfonyl groups : Enhance solubility and hydrogen bonding (e.g., thiadiazole derivatives with SO2 showed 2–4× higher antimicrobial activity than carbonyl analogues) .
- Benzothiazole substitution : Electron-withdrawing groups (e.g., Cl, F) at position 6 improve anticancer activity by modulating π-π stacking in DNA intercalation .
Q. What techniques resolve contradictions in biological data (e.g., pH-dependent activity)?
- pH profiling : Test antimicrobial activity across pH 5–8 to identify optimal conditions, as seen in saccharin-tetrazolyl derivatives .
- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) clarify if pH shifts alter metabolite formation .
Methodological Tables
Q. Table 1: Representative Yields and Conditions for Analogous Compounds
| Compound Class | Reaction Time | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzothiazole-carboxamide | 1–3 min | Acetonitrile | 60–70 | |
| Thiadiazole derivatives | 24 hr | DMF | 45–75 |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Tetrahydroisoquinoline | 2.5–4.0 (CH2/CH) | – |
| Benzothiazole C=O | – | 1650–1680 |
| Propylsulfonyl SO2 | 3.1–3.5 (CH2-SO2) | 1350–1150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
